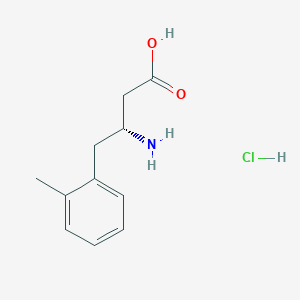

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUTWBVBKSYCPR-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647463 | |

| Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-79-0 | |

| Record name | (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride synthesis routes

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, focusing on enantioselective methodologies. It delves into the strategic considerations behind different synthetic approaches, offering detailed protocols and mechanistic insights to enable researchers to synthesize this valuable building block with high purity and stereochemical control.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial components of numerous biologically active compounds, including pharmaceuticals and natural products.[1] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation.[2] The specific stereochemistry at the β-carbon is often critical for biological activity, making enantioselective synthesis a key challenge. (R)-3-Amino-4-(o-tolyl)butanoic acid, with its characteristic arylmethyl substituent, presents a valuable scaffold for the design of novel therapeutics. This guide will explore the primary strategies for its asymmetric synthesis, culminating in the hydrochloride salt, a stable and readily handleable form.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound commences with the final deprotection step from its N-protected precursor, typically the tert-butyloxycarbonyl (Boc) protected form. The core challenge lies in the stereoselective construction of the C-N bond at the C3 position.

Caption: Retrosynthetic analysis of the target molecule.

Key asymmetric strategies to be discussed include:

-

Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct stereoselective transformations.

-

Asymmetric Hydrogenation: Catalytic reduction of a prochiral enamine or related substrate.

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules as starting materials.

Core Synthetic Strategies

Chiral Auxiliary-Mediated Approach

The use of chiral auxiliaries, such as Evans oxazolidinones, is a robust and well-established method for asymmetric synthesis.[3] This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

A plausible route using an Evans-type auxiliary is outlined below:

Caption: Chiral auxiliary-mediated synthesis pathway.

Causality Behind Experimental Choices:

-

Auxiliary Selection: Evans oxazolidinones are chosen for their high diastereoselectivity in enolate alkylations and other transformations. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

-

Electrophilic Azidation: The introduction of the nitrogen functionality is achieved via an azide source, which can be subsequently reduced to the primary amine. This two-step process is often more reliable than direct amination.

-

Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary, which can often be recovered and reused, improving the overall economy of the synthesis.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[4] For the synthesis of the target molecule, this would typically involve the hydrogenation of a prochiral β-aminoacrylic acid derivative.

Caption: Asymmetric hydrogenation pathway.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of the transition metal (typically Rhodium or Ruthenium) and the chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that differentiates between the two faces of the double bond during the hydride transfer.

-

Substrate Design: The enamine substrate must be carefully designed to ensure efficient binding to the catalyst and subsequent hydrogenation. The geometry (E/Z) of the enamine can significantly influence the stereochemical outcome.[1]

Chiral Pool Synthesis

This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For β-amino acids, amino acids such as aspartic acid or serine are common choices. A synthesis analogous to that of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid starting from (S)-serine provides a relevant example.[5]

Conceptual Pathway from a Chiral Pool: This strategy would involve the transformation of the chiral starting material through a series of stereochemically controlled reactions to introduce the o-tolyl group and extend the carbon chain, ultimately yielding the desired β-amino acid. The key advantage is that the initial stereocenter is already defined.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of related β-amino acids. Researchers should optimize these conditions for the specific substrate.

Synthesis of N-Boc-(R)-3-amino-4-(o-tolyl)butanoic acid

This protocol is adapted from methodologies for the synthesis of similar β-amino acids.

Step 1: Preparation of a suitable prochiral precursor (e.g., an α,β-unsaturated ester) from o-tolylacetic acid.

Step 2: Asymmetric Michael Addition using a Chiral Amine Equivalent

-

To a solution of the α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2) at -78 °C, add a chiral lithium amide solution (e.g., derived from (R)-N-benzyl-α-methylbenzylamine) dropwise.

-

Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

The subsequent removal of the chiral auxiliary and protection of the resulting amine with a Boc group would follow standard procedures.

Final Deprotection to this compound

This step involves the removal of the Boc protecting group under acidic conditions.[6]

-

Dissolve N-Boc-(R)-3-amino-4-(o-tolyl)butanoic acid (1.0 equiv) in a suitable solvent such as dioxane or methanol.[7]

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 1-3 hours).[8]

-

Remove the solvent under reduced pressure.

-

The resulting solid can be triturated with diethyl ether to afford the pure hydrochloride salt.[7]

Mechanism of Boc Deprotection: The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is subsequently protonated by the excess acid to form the hydrochloride salt.[6]

Data Presentation and Characterization

The following table summarizes the expected data for the key compounds in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected ee (%) | Key Analytical Data |

| (R)-3-Boc-Amino-4-(o-tolyl)butanoic acid | C16H23NO4 | 293.36 | 70-90 | >98 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC |

| This compound | C11H16ClNO2 | 230.70 | >95 (deprotection) | >98 | ¹H NMR (disappearance of Boc protons), ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Yields and ee% are estimates based on related literature and will depend on the specific route and optimization.

Conclusion

The synthesis of this compound can be achieved through several enantioselective strategies. The choice of the optimal route will depend on factors such as the desired scale, available starting materials and equipment, and the required level of stereochemical purity. The methodologies outlined in this guide, particularly those involving chiral auxiliaries and asymmetric hydrogenation, provide robust and reliable pathways to this valuable building block. Careful execution of the experimental procedures and rigorous in-process controls are essential for obtaining the target compound in high yield and enantiomeric excess, thereby facilitating its application in drug discovery and development programs.

References

- Köse, A., Gündoğdu, Ö., Aktaş, D., Fıstıkçı, M., Altundaş, R., Seçen, H., & Kara, Y. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266.

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

- Li, G., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.

- List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3594–3599.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

- SpringerLink. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Molecular Diversity, 22(4), 861-869.

- Reddit. (2023). Boc De-protection. r/Chempros.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95231-95235.

- Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20.

- The Royal Society of Chemistry. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1660-1674.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23257–23263.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of (R)-3-Amino-4-(o-tolyl)butanoic Acid Hydrochloride in Peptidomimetic Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the ascendancy of peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in this field is the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as enzymatic degradation and poor bioavailability. This technical guide provides a comprehensive overview of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride, a chiral β-amino acid precursor, and its strategic application in the design and synthesis of novel peptidomimetics. We will delve into its synthesis, physicochemical properties, and the rationale for its use, supported by detailed experimental protocols and characterization data. The unique structural attributes of this building block, particularly the influence of the ortho-tolyl moiety, will be analyzed in the context of its impact on conformational preorganization and biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the rational design of next-generation peptide-based therapeutics.

Introduction: The Imperative for Peptide Mimetics

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical utility is often hampered by rapid proteolytic cleavage, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these challenges by introducing modifications that retain the essential pharmacophoric elements of the parent peptide while improving its drug-like properties.[1]

One of the most effective strategies in peptidomimetic design is the incorporation of unnatural amino acids, particularly β-amino acids.[2] The additional carbon in the backbone of β-amino acids imparts a greater degree of conformational constraint and resistance to enzymatic degradation compared to their α-amino acid counterparts.[3] This guide focuses on a specific and valuable building block: this compound. The defined stereochemistry at the β-carbon and the presence of the sterically demanding o-tolyl group offer unique advantages in tailoring the three-dimensional structure and biological activity of peptidomimetics.

Physicochemical Properties and Structural Features

This compound is the hydrochloride salt of a chiral β-amino acid. The Boc-protected intermediate, (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, is a key synthetic precursor.

| Property | Value | Source |

| Molecular Formula | C11H16ClNO2 | (Calculated) |

| Molecular Weight | 229.70 g/mol | (Calculated) |

| IUPAC Name (Boc-protected) | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(2-methylphenyl)butanoic acid | [4] |

| CAS Number (Boc-protected) | 269398-80-3 | [4] |

| Appearance | White to off-white solid | General Observation |

The key structural features of this molecule are the (R)-stereocenter at the C3 position and the ortho-methyl substitution on the phenyl ring. This ortho-tolyl group plays a crucial role in influencing the conformational preferences of the molecule and any subsequent peptide it is incorporated into. The steric hindrance imposed by the methyl group can restrict the rotation around the C4-phenyl bond, leading to a more defined spatial orientation of the aromatic side chain. This pre-organization can be highly beneficial for optimizing interactions with a biological target.

Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure β-amino acids is a critical aspect of their application in drug discovery.[5] Several strategies have been developed for the asymmetric synthesis of β-amino acids, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[3] A plausible and efficient route to this compound involves the asymmetric hydrogenation of a β-aminoacrylate precursor or a diastereoselective addition to a chiral imine.

Below is a representative, field-proven protocol for the synthesis of the Boc-protected precursor, which can then be deprotected to yield the target hydrochloride salt. This protocol is adapted from methodologies reported for structurally similar β-aryl-β-amino acids.

Experimental Protocol: Synthesis of Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid

This synthesis involves a multi-step sequence starting from commercially available materials.

Caption: Synthetic workflow for Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid.

Step 1: Synthesis of (E)-3-(o-tolyl)acrylic acid

-

To a solution of o-tolualdehyde (1.0 eq) in pyridine (5.0 vol) is added malonic acid (1.2 eq) and piperidine (0.1 eq).

-

The reaction mixture is heated to 100 °C for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice-water and acidified with concentrated HCl to pH 1-2.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford (E)-3-(o-tolyl)acrylic acid.

Step 2: Synthesis of tert-butyl ((E)-1-(o-tolyl)vinyl)carbamate

-

To a solution of (E)-3-(o-tolyl)acrylic acid (1.0 eq) in tert-butanol (10 vol) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

-

The mixture is heated to reflux for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Step 3: Asymmetric Michael Addition

-

In a flame-dried flask under an inert atmosphere, a solution of (R)-N-benzyl-N-α-methylbenzylamine (2.2 eq) in anhydrous THF (10 vol) is cooled to -78 °C.

-

n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes.

-

A solution of tert-butyl ((E)-1-(o-tolyl)vinyl)carbamate (1.0 eq) in anhydrous THF (5 vol) is added dropwise.

-

The reaction is stirred at -78 °C for 4 hours.

Step 4: Hydrolysis and Deprotection

-

The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is dissolved in methanol (10 vol), and Pearlman's catalyst (Pd(OH)2/C, 20 wt%) is added.

-

The mixture is hydrogenated under H2 (50 psi) for 24 hours.

-

The catalyst is filtered off, and the solvent is evaporated. The residue is purified by crystallization to afford Boc-(R)-3-Amino-4-(o-tolyl)butanoic Acid.

Final Step: Hydrochloride Salt Formation

-

The Boc-protected amino acid is dissolved in a minimal amount of diethyl ether or ethyl acetate.

-

A solution of HCl in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

-

The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the diastereotopic methylene protons, the methine proton at the chiral center, and the amine/acid protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Chiral HPLC | A single major peak confirming high enantiomeric excess when compared to a racemic standard. |

| Melting Point | A sharp and defined melting point range. |

Application in Peptidomimetic Design and Synthesis

The incorporation of (R)-3-Amino-4-(o-tolyl)butanoic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Boc or Fmoc protected versions of the amino acid can be utilized depending on the chosen synthetic strategy.[6]

Caption: Incorporation into a peptide via Solid-Phase Peptide Synthesis.

The strategic placement of this β-amino acid can lead to several advantages:

-

Enhanced Proteolytic Stability: The β-amino acid linkage is not recognized by most proteases, significantly increasing the half-life of the resulting peptidomimetic in biological systems.[3]

-

Conformational Constraint: The o-tolyl group, as previously discussed, can induce a preferred conformation, which can lead to higher receptor binding affinity and selectivity.

-

Modulation of Secondary Structure: The incorporation of β-amino acids can stabilize specific secondary structures, such as helices and turns, which are often crucial for biological activity.[2]

-

Increased Lipophilicity: The aromatic side chain can increase the overall lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

While specific examples of peptidomimetics incorporating (R)-3-Amino-4-(o-tolyl)butanoic acid are not yet abundant in publicly available literature, its structural similarity to other β-aryl amino acids used in the development of, for instance, enzyme inhibitors and receptor antagonists, suggests its high potential in these areas. The o-tolyl group can be envisioned to probe specific hydrophobic pockets in a target protein, and its unique steric profile could lead to novel binding interactions that are not achievable with other aromatic side chains.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for the synthesis of advanced peptidomimetics. Its enantiomerically pure nature and the presence of the conformationally restricting o-tolyl group provide medicinal chemists with a powerful tool to fine-tune the properties of peptide-based drug candidates. The synthetic protocols outlined in this guide offer a reliable pathway to access this precursor, and the principles of its incorporation into peptide chains are well-established.

Future research in this area will likely focus on the systematic incorporation of this and related β-amino acids into a variety of peptide scaffolds to explore their impact on a wide range of biological targets. The development of novel and more efficient asymmetric syntheses will also be crucial for making these building blocks more accessible to the wider research community. As our understanding of the relationship between peptide conformation and biological activity deepens, the rational design and application of unique building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of peptidomimetic therapeutics.

References

- Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.

-

PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

- Kçse, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266.

- Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 7(9), 945-970.

- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296.

- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.

- Fletcher, M. D., & Campbell, M. M. (1998). Partially modified retro-inverso peptides: a review. Chemical reviews, 98(2), 763-796.

- Hruby, V. J., et al. (1997). New types of constrained amino acids and peptides: design, synthesis, and conformational analysis. Biopolymers, 43(3), 219-266.

- Marshall, G. R. (1993). A hierarchical approach to peptidomimetic design. Tetrahedron, 49(18), 3547-3558.

- Liskamp, R. M. (1994). Conformationally restricted amino acids and dipeptides, and their use in peptide-mimetics. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.

- Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854.

- Abell, A. D. (Ed.). (2005). Advances in amino acid mimetics and peptidomimetics. Elsevier.

- Goodman, M., & Ro, S. (1995). Peptidomimetics for drug design. Burger's medicinal chemistry and drug discovery, 1, 803-861.

- Olson, G. L., et al. (1993). Concepts and progress in the development of peptide mimetics. Journal of medicinal chemistry, 36(21), 3039-3049.

- Wiley, R. A., & Rich, D. H. (1993). Peptidomimetics derived from natural products. Medical research reviews, 13(3), 327-384.

- Cai, J., & Wei, L. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Acta Pharmaceutica Sinica B, 11(9), 2661-2663.

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.

Sources

- 1. Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. chempep.com [chempep.com]

The Role of (R)-3-Amino-4-(o-tolyl)butanoic Acid in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Novel GABA Analog

In the landscape of medicinal chemistry, the exploration of gamma-aminobutyric acid (GABA) analogs has yielded significant therapeutic advancements, particularly in the realm of neuroscience. (R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral β-amino acid, represents a promising, yet underexplored, scaffold in this domain. While direct, in-depth research on this specific molecule is nascent, its structural similarity to established GABAergic modulators, most notably (R)-baclofen, provides a strong foundation for postulating its mechanism of action, potential therapeutic applications, and strategies for its synthesis and evaluation. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of (R)-3-Amino-4-(o-tolyl)butanoic acid, drawing upon established principles and data from closely related analogs to illuminate its potential in medicinal chemistry.

The Chemical Architecture: A Strategic Design

(R)-3-Amino-4-(o-tolyl)butanoic acid is a derivative of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Its structure is characterized by a butyric acid backbone with an amino group at the 3-position and an o-tolyl group at the 4-position. The stereochemistry at the C3 carbon is fixed in the (R)-configuration, a critical feature for specific biological activity, as observed in many GABA analogs.

The o-tolyl group, a nonpolar and hydrophobic moiety, is a key structural element that likely influences the compound's pharmacokinetic and pharmacodynamic properties.[2] The position of the methyl group on the phenyl ring (ortho) can impart specific conformational constraints and electronic properties that differentiate it from its meta and para isomers, potentially leading to unique interactions with its biological target.[2]

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-4-(2-methylphenyl)butanoic acid | [3] |

| Molecular Formula | C11H15NO2 | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| CAS Number | 269398-79-0 | [3] |

Enantioselective Synthesis: Crafting the Chiral Scaffold

Chiral Pool Synthesis: A Reliable Approach

One of the most dependable strategies for obtaining enantiopure compounds is to start from a readily available chiral molecule, a "chiral pool" approach.[4] For the synthesis of (R)-3-amino-4-arylbutanoic acids, (S)-serine is an excellent starting material. The following proposed synthetic pathway is adapted from a validated protocol for a structurally similar compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[5]

Proposed Synthetic Scheme:

Figure 1: Proposed chiral pool synthesis of (R)-3-Amino-4-(o-tolyl)butanoic acid.

Experimental Protocol (Adapted):

-

Protection and Esterification of (S)-Serine: (S)-serine is first protected at the amino group, typically with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to the methyl ester.

-

Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Introduction of the o-Tolyl Group: A Grignard reagent prepared from 2-bromotoluene (o-tolylmagnesium bromide) is reacted with the protected and activated serine derivative. This reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the leaving group, thus establishing the desired (R)-configuration at the C3 position.

-

Hydrolysis: The methyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the final product. The Boc protecting group can be removed under acidic conditions if the unprotected amine is desired.

Asymmetric Catalysis: An Efficient Alternative

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis.[6] Chiral catalysts can be employed to induce stereoselectivity in the formation of the C-N bond or the C-C bond that establishes the stereocenter.

Catalytic Asymmetric Hydrogenation:

A plausible strategy involves the asymmetric hydrogenation of a β-aminoacrylate precursor.[7]

Figure 2: Asymmetric hydrogenation approach to (R)-3-Amino-4-(o-tolyl)butanoic acid.

Postulated Mechanism of Action: A GABA-B Receptor Agonist

Based on its structural similarity to baclofen, (R)-3-Amino-4-(o-tolyl)butanoic acid is hypothesized to act as a selective agonist at the GABA-B receptor.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the CNS.[9]

GABA-B Receptor Signaling Pathway:

Upon binding of an agonist like (R)-3-Amino-4-(o-tolyl)butanoic acid, the GABA-B receptor undergoes a conformational change, leading to the activation of its associated Gi/o protein.[10] This activation initiates a downstream signaling cascade with two primary effects:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channel activity:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in an efflux of potassium ions, leading to hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[10]

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

-

Figure 3: Postulated signaling pathway of (R)-3-Amino-4-(o-tolyl)butanoic acid at the GABA-B receptor.

Structure-Activity Relationship (SAR): The Significance of the o-Tolyl Group

The biological activity of GABA-B receptor agonists is highly dependent on their chemical structure.[8] The SAR of baclofen and its analogs provides valuable insights into the potential activity of (R)-3-Amino-4-(o-tolyl)butanoic acid.[8]

-

The Phenyl Ring: The presence of an aromatic ring at the 4-position is crucial for activity. In baclofen, the p-chlorophenyl group is essential. The o-tolyl group in the topic molecule introduces both steric bulk and a change in the electronic properties of the ring compared to the p-chlorophenyl group of baclofen. The ortho-methyl group may influence the preferred conformation of the molecule, potentially affecting its binding affinity and selectivity for the GABA-B receptor.

-

The Amino Group: The primary amino group is a key pharmacophoric element, likely involved in a crucial interaction with the receptor's binding pocket.

-

The Carboxylic Acid Group: The carboxylate group is also essential for binding, likely forming an ionic interaction with a positively charged residue in the receptor.

-

Stereochemistry: The (R)-enantiomer of baclofen is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the GABA-B receptor. It is highly probable that the (R)-configuration of 3-Amino-4-(o-tolyl)butanoic acid is also critical for its activity.

Pharmacokinetic Considerations: A Look into Drug-likeness

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. While specific data for (R)-3-Amino-4-(o-tolyl)butanoic acid is unavailable, we can make some predictions based on its structure and by analogy to other β-amino acids.

| Parameter | Postulated Property | Rationale |

| Absorption | Likely orally bioavailable | The presence of both polar (amino and carboxyl) and nonpolar (o-tolyl) groups suggests a balance of properties that may facilitate oral absorption. |

| Distribution | Expected to cross the blood-brain barrier | The lipophilic o-tolyl group should enhance its ability to penetrate the CNS, a prerequisite for activity at central GABA-B receptors. |

| Metabolism | Potentially more stable than α-amino acids | β-amino acids are generally more resistant to enzymatic degradation than their α-counterparts, which could lead to a longer half-life.[2] |

| Excretion | Likely renal excretion | As with many small molecule drugs, renal clearance is a probable route of elimination. |

Potential Therapeutic Applications: Targeting Neurological Disorders

Given its presumed mechanism as a GABA-B receptor agonist, (R)-3-Amino-4-(o-tolyl)butanoic acid could have therapeutic potential in a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability.

-

Spasticity: Similar to baclofen, it could be effective in treating spasticity associated with multiple sclerosis, spinal cord injuries, and other neurological disorders.

-

Neuropathic Pain: GABA-B receptor agonists have shown efficacy in some models of neuropathic pain.

-

Anxiety Disorders: By enhancing inhibitory neurotransmission, it may have anxiolytic effects.

-

Addiction: There is growing interest in the use of GABA-B agonists for the treatment of substance use disorders.

Experimental Evaluation: A Roadmap for Researchers

To validate the hypothesized properties of (R)-3-Amino-4-(o-tolyl)butanoic acid, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

GABA-B Receptor Binding Assay:

This assay is crucial to determine the binding affinity (Ki) of the compound for the GABA-B receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain cortex or cells expressing recombinant human GABA-B receptors).

-

Radioligand Binding: Incubate the membranes with a known radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP 54626) in the presence of varying concentrations of (R)-3-Amino-4-(o-tolyl)butanoic acid.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value.

Functional Assays:

Functional assays, such as GTPγS binding assays or cAMP accumulation assays, are used to determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound at the GABA-B receptor.[11]

In Vivo Models

Models of Spasticity:

-

Genetically Spastic Rats: These animals exhibit muscle rigidity and can be used to assess the muscle relaxant effects of the compound.

-

Spinal Cord Injury Models: Spasticity can be induced in rodents by creating a lesion in the spinal cord.

Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve in rats, leading to the development of pain-like behaviors.

-

Spared Nerve Injury (SNI) Model: This model involves the transection of two of the three terminal branches of the sciatic nerve.

Models of Anxiety:

-

Elevated Plus Maze: This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

-

Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Conclusion and Future Directions

(R)-3-Amino-4-(o-tolyl)butanoic acid stands as a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. While this guide has relied on extrapolation from well-characterized analogs, the scientific rationale for its potential as a GABA-B receptor agonist is strong. The next critical steps in unlocking its therapeutic potential lie in its enantioselective synthesis and rigorous experimental evaluation. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to embark on this exciting endeavor. Future studies should focus on elucidating its precise pharmacological profile, including its selectivity for GABA-B receptor subtypes, its pharmacokinetic properties, and its efficacy in relevant animal models of disease. The insights gained from such investigations will be instrumental in determining the ultimate role of (R)-3-Amino-4-(o-tolyl)butanoic acid in the ever-evolving landscape of medicinal chemistry.

References

- Bünemann, M. et al. Activation and deactivation kinetics of alpha 2A- and alpha 2C-adrenergic receptor-activated G protein-activated inwardly rectifying K+ channel currents. Journal of Biological Chemistry.

- Genet, J. P., Pinel, C., Mallart, S., Juge, S., Thorimbert, S. and Lafitte, J. A. (1991) Asymmetric synthesis. Practical production of D & L threonine Dynamic kinetic resolution in rhodium and ruthenium catalyzed hydrogenation of 2-acylamino-3. Tetrahedron: Asymmetry.

-

PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. National Center for Biotechnology Information. [Link].

-

Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). [Link].

-

RxList. (2021, July 14). How Do GABA Analogs Work? [Link].

-

PubMed. (1995). An in vivo method for testing GABAergic compounds. [Link].

-

PubMed. (2023). Safety and pharmacokinetics of a novel potent GABA analogue crisugabalin in Chinese subjects with various degrees of renal impairment. [Link].

-

PubMed. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. [Link].

-

PubMed Central. (2020). Electrophysiology of ionotropic GABA receptors. [Link].

-

ResearchGate. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link].

-

PubMed Central. Characterization of GABA Receptors. [Link].

- Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. .

-

PubMed Central. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link].

-

PubMed Central. (2023, May 12). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. [Link].

-

PDSP. GABAA Receptor Binding Assay Protocol. [Link].

-

PubMed. (1993). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. [Link].

-

Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link].

-

PubMed. (2023, December 11). A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects. [Link].

-

Frontiers. Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. [Link].

-

PubMed Central. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. [Link].

-

Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link].

-

ACS Omega. (2023, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. [Link].

-

ResearchGate. (2018, December 21). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. [Link].

-

YouTube. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. [Link].

-

ResearchGate. In vivo GABA detection by single‐pulse editing with one shot. [Link].

- Google Patents.

-

MDPI. (2021, August 12). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link].

-

ACS Publications. (2014, May 13). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link].

-

MDPI. (2021, September 10). The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link].

Sources

- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 7. renyi.hu [renyi.hu]

- 8. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-4-(o-tolyl)butanoic Acid Hydrochloride

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

This compound is a chiral carboxylic acid derivative with potential applications in medicinal chemistry and pharmaceutical development. Its precise molecular structure, stereochemistry, and purity are critical parameters that directly influence its biological activity and safety profile. Spectroscopic techniques are indispensable tools for unequivocally determining these attributes. This guide offers a detailed examination of the expected spectroscopic signatures of this molecule, providing a foundational reference for its synthesis and analysis.

The hydrochloride salt form ensures improved stability and solubility, which are advantageous properties for pharmaceutical handling and formulation. The presence of the hydrochloride will be evident in the spectroscopic data, particularly in the NMR and IR spectra, influencing the chemical environment of the amine and carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons, aiding in peak assignment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in D₂O is summarized in the table below. The chemical shifts are estimated based on established substituent effects and data from structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| H-α (CH-NH₃⁺) | ~3.8 - 4.0 | Multiplet | Jαβa, Jαβb, Jαγ | 1H |

| H-βa, H-βb (CH₂) | ~2.6 - 2.8 | Multiplet | Jβaα, Jβbα, Jβaγ, Jβbγ | 2H |

| H-γ (CH₂) | ~2.9 - 3.1 | Multiplet | Jγα, Jγβa, Jγβb | 2H |

| Aromatic Protons | ~7.1 - 7.4 | Multiplet | 4H | |

| Tolyl-CH₃ | ~2.3 | Singlet | 3H |

Note: The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with D₂O and are typically not observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Interpretation of the ¹H NMR Spectrum

The downfield shift of the α-proton is attributed to the deshielding effect of the adjacent ammonium group. The diastereotopic nature of the β- and γ-protons, adjacent to the chiral center, results in complex multiplet patterns due to distinct coupling constants with neighboring protons. The aromatic region will exhibit a complex pattern characteristic of an ortho-substituted benzene ring. The tolyl methyl group is expected to appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 - 180 |

| Aromatic C (quaternary, C-o) | ~136 - 138 |

| Aromatic CHs | ~126 - 131 |

| C-α (CH-NH₃⁺) | ~50 - 55 |

| C-β (CH₂) | ~38 - 42 |

| C-γ (CH₂) | ~35 - 39 |

| Tolyl-CH₃ | ~19 - 21 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[1] The aromatic carbons resonate in the typical range of 120-140 ppm. The aliphatic carbons (C-α, C-β, and C-γ) are found in the upfield region, with their specific shifts influenced by the proximity of the electron-withdrawing amino and carboxylic acid groups.

Molecular Structure and NMR Assignment

To visualize the correlation between the molecular structure and the NMR data, the following diagram illustrates the atom numbering used for signal assignment.

Caption: Molecular structure of (R)-3-Amino-4-(o-tolyl)butanoic acid with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The key IR absorption bands for this compound are predicted as follows:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| N-H stretch (ammonium) | 3200 - 2800 | Broad, Strong (overlapping with O-H) |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (carboxylic acid) | 1730 - 1700 | Strong |

| N-H bend (ammonium) | 1600 - 1500 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. This band will likely overlap with the N-H stretching vibrations of the ammonium group. A strong, sharp peak around 1715 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the ammonium ion will also be confirmed by a medium intensity N-H bending vibration in the 1600-1500 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range, and the C-H stretches for both aromatic and aliphatic protons will be observed around 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and their salts. It typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectral Data

For this compound (C₁₁H₁₆ClNO₂), the following ions are expected in the ESI-MS spectrum (positive ion mode):

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1181 | Protonated molecular ion of the free base |

| [M-H₂O+H]⁺ | [C₁₁H₁₄N]⁺ | 160.1126 | Loss of water from the protonated molecular ion |

| [M-COOH+H]⁺ | [C₁₀H₁₄N]⁺ | 148.1126 | Loss of the carboxyl group |

Note: The molecular weight of the hydrochloride salt is 229.70 g/mol . However, in ESI-MS, the salt typically dissociates, and the free base is observed as the protonated molecular ion.

Interpretation of the Mass Spectrum

The most prominent peak in the E-MS spectrum (positive mode) will be the protonated molecular ion of the free base at an m/z corresponding to [C₁₁H₁₅NO₂ + H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of this ion with high accuracy, confirming the molecular formula. Fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group.

General Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous structural characterization. This guide provides a detailed overview of the expected spectral data and their interpretation, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. The methodologies and predictive data presented herein establish a benchmark for the quality control and analytical validation of this compound, ensuring its suitability for further research and development.

References

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

-

Belov, D., Grässel, L. & Stalke, D. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 33-35. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 13 C NMR Spectrum of compound 13. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and stability of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a crucial precursor or active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development, formulation, and ensuring therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Physicochemical Overview

(R)-3-Amino-4-(o-tolyl)butanoic acid is a chiral γ-amino acid analog. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active molecules. The hydrochloride salt form is frequently utilized to enhance solubility and stability. Prior to embarking on extensive solubility and stability profiling, it is imperative to establish a baseline of the material's identity and purity through fundamental physicochemical characterization.

Initial Characterization Protocol:

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure, including the stereochemistry where possible.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to corroborate the structure.

-

FTIR Spectroscopy: Identify characteristic functional groups.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to determine the purity of the compound and quantify any impurities. A purity of >95% is generally recommended for initial studies.[1]

-

-

Physical Properties:

-

Appearance: Visual inspection of the physical form (e.g., crystalline solid, amorphous powder) and color.

-

Melting Point: Determine the melting range as an indicator of purity.

-

Solubility Profiling: A Cornerstone of Developability

The solubility of an API profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a hydrochloride salt of an amino acid, the solubility of this compound is expected to be pH-dependent.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is a critical parameter for preclinical and formulation development.[2] The shake-flask method is the gold standard for this determination.[3]

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of this compound to vials containing a range of aqueous and organic solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Systems:

-

Purified Water

-

pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Biorelevant Media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))[4]

-

Common organic solvents (e.g., Methanol, Ethanol, DMSO)

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Table 1: Template for Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~ | 25 | |

| 0.1 N HCl | 1.2 | 37 | |

| Acetate Buffer | 4.5 | 37 | |

| Phosphate Buffer | 6.8 | 37 | |

| Phosphate Buffer | 7.4 | 37 | |

| FaSSIF | 6.5 | 37 | |

| FeSSIF | 5.0 | 37 | |

| Methanol | N/A | 25 | |

| Ethanol | N/A | 25 |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[2] This is often used in early discovery for high-throughput screening.[5] Nephelometry, which measures light scattering from suspended particles, is a common technique.[5][6]

Step-by-Step Protocol for Kinetic Solubility (Nephelometry):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution in the chosen aqueous buffer (e.g., PBS pH 7.4).

-

Precipitation Monitoring: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[5]

-

Determination of Kinetic Solubility: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Stability Profiling: Ensuring Quality and Safety Over Time

Stability testing is essential to determine the re-test period for an API and to recommend storage conditions.[7] It involves long-term and accelerated studies, as well as forced degradation studies to understand the degradation pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways.[8][9] This is crucial for developing a stability-indicating analytical method. A target degradation of 5-20% is generally aimed for.[10][11]

Experimental Workflow: Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a suitable temperature (e.g., room temperature or 40°C). Sample at appropriate intervals.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8] Monitor the reaction over time.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).[8]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

For all stress conditions, a control sample protected from the stress condition should be analyzed concurrently. Analysis is typically performed using an HPLC system with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on at least one batch of the API to establish a re-test period. The storage conditions are guided by ICH Q1A(R2).[8]

Table 2: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol for Stability Studies:

-

Batch Selection: Use a representative batch of this compound.

-

Packaging: Store the sample in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[8][12]

-

Analytical Tests: At each time point, the samples should be tested for:

-

Appearance

-

Assay (potency)

-

Degradation products (impurities)

-

Table 3: Template for Stability Data Summary (Accelerated Conditions: 40°C/75% RH)

| Test | Acceptance Criteria | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | ||||

| Assay (%) | 98.0 - 102.0 | ||||

| Individual Impurity (%) | NMT 0.2% | ||||

| Total Impurities (%) | NMT 1.0% |

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these established protocols, researchers and drug developers can generate the robust data necessary to make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. The principles and methodologies described herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

PubChem. Compound Summary for CID 7009745, (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

Couvrat, N., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

EMA. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. [Link]

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Cynober, L., et al. (1987). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

FDA Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority. [Link]

-

Ganjali, M. R., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

PubChem. Compound Summary for CID 139031072, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. [Link]

- Google Patents.

Sources

- 1. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride [lgcstandards.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. raytor.com [raytor.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. rheolution.com [rheolution.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. database.ich.org [database.ich.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. sgs.com [sgs.com]

- 12. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Catalytic Asymmetric Conjugate Addition for β-Amino Acid Synthesis

Introduction: The Significance of Chiral β-Amino Acids and the Power of Asymmetric Conjugate Addition

β-Amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures, such as helices and sheets, and often imparts enhanced resistance to enzymatic degradation. Consequently, the development of efficient and stereoselective methods for their synthesis is a paramount objective in modern organic chemistry and drug discovery.

Among the various synthetic strategies, the catalytic asymmetric conjugate addition (or Michael addition) has emerged as a particularly powerful and atom-economical approach for constructing the chiral carbon framework of β-amino acids. This method involves the stereocontrolled 1,4-addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small amount of a chiral entity.[1][2] The versatility of this reaction allows for the introduction of a wide range of substituents at both the α- and β-positions, providing access to a diverse library of enantiomerically enriched β-amino acid precursors.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic asymmetric conjugate addition for the synthesis of β-amino acids. We will delve into the core principles, compare different catalytic systems, and provide detailed, field-proven protocols for both organocatalyzed and metal-catalyzed transformations.

Core Principles and Mechanistic Overview

The fundamental principle of catalytic asymmetric conjugate addition lies in the creation of a chiral environment around the reacting species, which dictates the facial selectivity of the nucleophilic attack on the Michael acceptor.[3] The key players in this transformation are the prochiral α,β-unsaturated carbonyl compound (the Michael acceptor), a suitable nucleophile, and a chiral catalyst.

The electrophilicity of the β-carbon in the α,β-unsaturated system is enhanced by the electron-withdrawing nature of the carbonyl group, making it susceptible to nucleophilic attack.[4] A chiral catalyst, be it a metal complex or an organocatalyst, interacts with either the nucleophile or the Michael acceptor (or both) to form a transient, diastereomeric intermediate. This intermediate then proceeds through a lower-energy transition state to afford the product with a specific stereochemistry.

Figure 2: Workflow for organocatalyzed Michael addition.

Materials:

-

Chiral prolinamide catalyst (e.g., (S)-(-)-N-((5-Adamantan-1-yl)-2-methoxyphenyl)methyl)pyrrolidine-2-carboxamide)

-

trans-β-Nitrostyrene

-

Propanal

-

Benzoic acid (co-catalyst)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral prolinamide catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

-

Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add propanal (0.6 mmol, 3.0 equiv) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

-

Characterization: Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR) of the product.

Protocol 2: Metal-Catalyzed Asymmetric Conjugate Addition of a Nitrogen Nucleophile

This protocol details the synthesis of a β-azido imide, a precursor to β-amino acids, using a chiral titanium(IV)-salen complex as the catalyst. [5] Rationale: The chiral Ti(IV)-salen complex acts as a Lewis acid, activating the α,β-unsaturated imide towards nucleophilic attack. The chiral environment of the complex dictates the stereochemical outcome of the addition of the azide nucleophile.

Materials:

-

Chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-titanium(IV) dichloride [(R,R)-Ti(salen)Cl₂]

-

N-Crotonyloxazolidinone

-

Trimethylsilyl azide (TMSN₃)

-

Toluene, anhydrous

-

Methanol

-